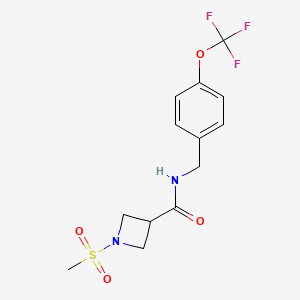

1-(methylsulfonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Description

1-(Methylsulfonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a synthetic small molecule featuring an azetidine (4-membered nitrogen-containing heterocycle) core functionalized with a methylsulfonyl group and a carboxamide-linked 4-(trifluoromethoxy)benzyl substituent. The trifluoromethoxy and methylsulfonyl groups are critical for modulating physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.

Properties

IUPAC Name |

1-methylsulfonyl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O4S/c1-23(20,21)18-7-10(8-18)12(19)17-6-9-2-4-11(5-3-9)22-13(14,15)16/h2-5,10H,6-8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARVZECSBFOGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(methylsulfonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols.

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final coupling reactions under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-(methylsulfonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzyl moiety, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(methylsulfonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound shares functional motifs with derivatives reported in , such as fluorinated aromatic systems and sulfonamide/carboxamide linkages. Below is a comparative analysis:

Functional Group Impact

Azetidine vs. Pyrazolo-pyrimidine cores are common in kinase inhibitors (e.g., Janus kinase inhibitors), while azetidines are explored for their metabolic stability and bioavailability in drug discovery .

Trifluoromethoxy vs. Trifluoromethoxy groups are electron-withdrawing, which may stabilize aromatic π-stacking interactions in target binding .

Methylsulfonyl vs. Sulfonamides in (e.g., Example 53) are often used for target engagement via hydrogen bonding, while methylsulfonyl groups may enhance metabolic stability .

Research Findings and Hypothetical Activity

- Kinase Inhibition : Analogous pyrazolo-pyrimidine derivatives in target kinases, implying that the azetidine core could serve as a bioisostere in similar pathways.

- Anti-inflammatory Activity : Trifluoromethoxybenzyl groups are prevalent in NSAID derivatives, hinting at possible COX-2 or cytokine modulation .

- Metabolic Stability : The methylsulfonyl group may reduce oxidative metabolism (e.g., cytochrome P450 interactions), extending half-life compared to sulfonamide analogs.

Biological Activity

1-(Methylsulfonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a synthetic compound with potential therapeutic applications, particularly in the realm of pain management and sodium channel modulation. Its structure includes a unique azetidine ring, which is known for its diverse biological activities.

Chemical Structure

The compound can be represented by the following structural formula:

The primary mechanism of action for this compound involves the inhibition of voltage-gated sodium channels, particularly the NaV.7 subtype. These channels play a crucial role in the initiation and propagation of action potentials in excitable tissues, including neurons and muscle cells. By modulating these channels, the compound may alleviate conditions associated with sodium channel dysregulation, such as chronic pain syndromes .

Antinociceptive Effects

Research indicates that compounds with similar structures exhibit significant antinociceptive (pain-relieving) properties. For instance, studies on azetidine derivatives have shown their effectiveness in reducing pain responses in various animal models. The specific compound under discussion is hypothesized to exert similar effects due to its ability to inhibit sodium channels involved in pain signaling pathways .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that azetidine derivatives may possess anticancer properties, potentially inhibiting the proliferation of certain cancer cell lines. For example, related compounds have shown cytotoxic effects against breast and prostate cancer cells, indicating that this compound could also be evaluated for similar activities .

Study 1: Pain Management

In a controlled study involving animal models of neuropathic pain, compounds structurally related to this compound demonstrated significant reductions in pain scores when administered at varying dosages. The study highlighted the importance of sodium channel inhibition in mediating these effects.

Study 2: Anticancer Activity

Another investigation focused on azetidine derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings suggest that further exploration of this compound's structure-activity relationship could yield promising anticancer agents .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Azetidine ring with methylsulfonyl and trifluoromethoxy groups | Potential antinociceptive and anticancer activity |

| 4-(Trifluoromethyl)-1H-1,2,4-triazole | Triazole moiety enhances reactivity | Antimicrobial |

| 3-amino-5-methyl-1H-1,2,4-triazole | Amino group enhances reactivity | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.